molecular formula C17H22F3NO2 B214094 N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No. B214094
M. Wt: 329.36 g/mol
InChI Key: FQECYODDXMQVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide, also known as TFE-731, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFE-731 is a selective and potent antagonist of the cannabinoid CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system.

Mechanism of Action

N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide acts as a competitive antagonist of the CB1 receptor, which means that it binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the activation of the CB1 receptor, N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide can modulate the downstream signaling pathways that are activated by this receptor.
Biochemical and Physiological Effects:
N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have a range of biochemical and physiological effects, depending on the biological system being studied. In the central nervous system, N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to reduce food intake, modulate pain perception, and affect mood and anxiety. In the peripheral nervous system, N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to modulate inflammation and immune responses. N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide has also been studied in the context of metabolic disorders such as obesity and diabetes, where it has been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide is its selectivity and potency as a CB1 receptor antagonist. This makes it a valuable tool for studying the function of this receptor in various biological systems. However, one limitation of N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the compound to experimental animals or to use it in in vitro assays.

Future Directions

There are several future directions for research on N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases and disorders. For example, N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide has been studied in the context of metabolic disorders such as obesity and diabetes, and it may have potential as a treatment for these conditions. Another area of interest is the development of new CB1 receptor antagonists that have improved pharmacokinetic properties and fewer side effects than N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide. Finally, future research could focus on the role of the CB1 receptor in various biological systems, and the potential implications of modulating this receptor for human health and disease.
In conclusion, N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide is a valuable tool for studying the function of the cannabinoid CB1 receptor in various biological systems. Its selectivity and potency as a CB1 receptor antagonist make it a valuable tool for scientific research, and it has a range of potential therapeutic applications. However, its low solubility in water can make it challenging to work with, and future research is needed to develop improved CB1 receptor antagonists with better pharmacokinetic properties and fewer side effects.

Synthesis Methods

The synthesis of N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide involves the reaction of 3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide as a white solid.

Scientific Research Applications

N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide has been used extensively in scientific research to study the role of the cannabinoid CB1 receptor in various physiological and pathological processes. The CB1 receptor is known to be involved in the regulation of appetite, pain, mood, and memory, among other functions. N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to be a selective and potent antagonist of the CB1 receptor, which makes it a valuable tool for studying the function of this receptor in various biological systems.

properties

Product Name

N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

Molecular Formula

C17H22F3NO2

Molecular Weight

329.36 g/mol

IUPAC Name

N-cycloheptyl-3-(2,2,2-trifluoroethoxymethyl)benzamide

InChI

InChI=1S/C17H22F3NO2/c18-17(19,20)12-23-11-13-6-5-7-14(10-13)16(22)21-15-8-3-1-2-4-9-15/h5-7,10,15H,1-4,8-9,11-12H2,(H,21,22)

InChI Key

FQECYODDXMQVMR-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)COCC(F)(F)F

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC(=C2)COCC(F)(F)F

Origin of Product

United States

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